congerin
Description
Properties
CAS No. |
147096-61-5 |
|---|---|
Molecular Formula |
C23H28ClNO |
Synonyms |
congerin |
Origin of Product |
United States |
Structural Biology and Molecular Architecture of Congerin
Primary Amino Acid Sequence Analysis and Conservation Patterns
Congerin exists in several isoforms, including this compound I (ConI), this compound II (ConII), and this compound P (Con-P), each exhibiting distinct characteristics while sharing a common evolutionary lineage.
This compound I and this compound II are classified as prototype galectins, serving as essential components of the conger eel's biological defense system. researchgate.netcore.ac.uktandfonline.com this compound I is composed of 135 amino acid residues, while this compound II consists of 136 amino acid residues, both featuring an N-acetylated N-terminus. ontosight.aitandfonline.comnih.govuniprot.orguniprot.org These two isoforms exhibit approximately 46-48% amino acid sequence identity. researchgate.nettandfonline.comnih.gov
A more recently identified isotype, this compound P, isolated from the peritoneal cells of the conger eel, demonstrates clear homology with other galectins. researchgate.netnih.gov However, a notable feature of Con-P is the substitution of 7 out of 8 amino acid residues within its carbohydrate recognition domain (CRD) that are typically conserved across other known galectins. researchgate.netnih.gov
Studies involving the reconstruction of ancestral this compound (Con-anc), representing a putative common ancestor of ConI and ConII, reveal a sequence identity of 76% with ConI and 61% with ConII. oup.com
Presented below is a summary of the amino acid lengths and sequence identities of this compound isoforms:
| Isoform | Amino Acid Residues | Sequence Identity to this compound I (%) | Sequence Identity to this compound II (%) |
| This compound I | 135 uniprot.org | 100 | 46-48 researchgate.nettandfonline.comnih.gov |
| This compound II | 136 uniprot.org | 46-48 researchgate.nettandfonline.comnih.gov | 100 |
| This compound P | Not specified | Homologous to galectins researchgate.netnih.gov | Homologous to galectins researchgate.netnih.gov |
| Con-anc | Not specified | 76 oup.com | 61 oup.com |
Three-Dimensional Structural Elucidation and Conformational Dynamics
Understanding the three-dimensional structures of this compound isoforms has been pivotal in elucidating their functional mechanisms and evolutionary trajectories.
X-ray crystallography has been instrumental in determining the atomic structures of this compound isoforms. The crystal structure of this compound I has been resolved in both its lactose-liganded and ligand-free forms at resolutions of 1.5 Å and 1.6 Å, respectively. nih.gov These studies revealed that this compound I possesses a beta-sheet topology that significantly deviates from other known galectins, characterized by a unique "strand swap" between its two identical subunits. This strand swap is believed to enhance the stability of the dimer and represents a specific protein-fold evolution that occurred in the this compound I lineage. researchgate.netnih.govcore.ac.uknih.govh1.co The Protein Data Bank (PDB) entries for this compound I include 1C1F (ligand-free) and 1C1L (lactose-liganded). nih.govpdbj.orgresearchgate.net
In contrast, the crystal structure of this compound II, determined at 1.45 Å resolution, resembles that of other prototype galectins and does not exhibit the strand-swapped fold observed in this compound I. nih.govrcsb.orgrcsb.org PDB entries for this compound II include 1IS3 (lactose and MES-liganded), 1IS5 (MES-liganded), and 1IS6 (MES-liganded). rcsb.orgrcsb.org
Crystallographic analysis of ancestral this compound structures has provided insights into the evolutionary process, showing intermediate features between the extant isoforms and lacking the specific protein-fold evolution seen in this compound I. researchgate.netcore.ac.uk Comparative structural analyses between ancestral and modern congerins highlight differences in hydrogen bonding patterns at the dimer interface and within the carbohydrate-binding site, suggesting that these regions were subjected to selective pressure for optimizing dimer stability and carbohydrate specificity. core.ac.ukh1.coresearchgate.net
While extensive X-ray crystallography data are available for this compound isoforms, specific detailed research findings regarding molecular dynamics simulations of this compound conformational states were not identified in the provided search results. Structural studies primarily focus on static crystal structures and evolutionary comparisons of protein folds rather than dynamic simulations of conformational changes.
Quaternary Structure and Oligomerization States of this compound
This compound isoforms predominantly exist as homodimers, a characteristic feature of many galectins that is crucial for their biological functions, particularly their ability to cross-link ligands. nih.govcore.ac.uktandfonline.comnih.gov
This compound I forms a homodimer composed of two 15 kDa subunits. nih.gov The unique strand swap observed in the crystal structure of this compound I is thought to contribute to the stabilization of this dimer structure, which is essential for its pathogen-coagulating activity. researchgate.netnih.gov Similarly, this compound II also forms a homodimeric structure. core.ac.uktandfonline.com
The oligomerization of galectins, including this compound, is vital for their biological action, as it enables the formation of cross-links between protein subunits, enhancing their functional capabilities. nih.gov The dimer structure of the ancestral this compound has been shown to possess intermediate features compared to the extant isoforms. researchgate.netcore.ac.uk The interface responsible for dimerization in galectins, such as galectin-1 and this compound, involves specific residues from both the N-terminus and C-terminus of the protein subunits. iisc.ac.in
Dimerization Interface Analysis and Stabilization Mechanisms
This compound exists as a homodimer, with each subunit typically comprising around 135 to 136 amino acids researchgate.netnih.govrcsb.orgontosight.aiebi.ac.uk. The dimerization of this compound is fundamental to its structural integrity and biological function. A notable feature in the structural biology of congerins is the distinct dimerization mechanism observed in its isoforms, particularly this compound I.
This compound I (ConI) and Strand-Swap Dimerization: this compound I exhibits a unique "strand-swap" fold, a mechanism that significantly contributes to its dimeric stability nih.govnih.govoup.com. This strand swap involves the exchange of one of the β-strands between the two identical subunits of the homodimer nih.govnih.gov. This inter-subunit exchange leads to a substantial increase in the intersubunit contact surface area and the number of intersubunit hydrogen bonds oup.comoup.com. This enhanced network of interactions is believed to be the primary factor behind ConI's high thermostability compared to other galectins nih.gov. The genes for this compound I and II are thought to have evolved under positive selection pressure, with the strand swap in ConI being a key consequence of this adaptive evolution, enhancing its cross-linking activity and structural stability nih.govoup.com.
This compound II (ConII) and Comparison to Prototype Galectins: In contrast to this compound I, this compound II's structure more closely resembles that of other prototype galectins rcsb.org. While ConI evolved to enhance dimeric stability and cross-linking activity, ConII's evolutionary pathway appears to have focused on adapting to new ligands, resulting in a modified binding site oup.comoup.com. Despite these differences, both isoforms maintain a dimeric structure, which is characteristic of many galectin-1 type proteins, often involving the S1 and F1 β-strands at the dimerization interface oup.com.
The following table summarizes key aspects of the dimerization and stabilization mechanisms of this compound isoforms:
| Feature | This compound I (ConI) | This compound II (ConII) | Ancestral this compound (Con-anc) |
| Dimerization Mechanism | Unique "strand-swap" fold nih.govnih.govoup.com | Resembles other prototype galectins rcsb.org | Intermediate features of extant isoforms rcsb.orgresearchgate.net |
| Inter-subunit Interactions | Increased contact surface area, more hydrogen bonds oup.comoup.com | Typical for prototype galectins | Different hydrogen bonding pattern at dimer interface rcsb.org |
| Dimeric Stability | High thermostability nih.gov | Comparable to Con-anc, less than ConI oup.com | Lower structural stability than extant isoforms researchgate.net |
| Evolutionary Pressure | Enhancement of dimeric stability and cross-linking activity nih.govoup.comoup.com | Adaptation to new ligands oup.comoup.com | Selection for enhanced biological defense activity researchgate.netnih.gov |
Role of Dimeric Structure in Biological Activity
The dimeric architecture of this compound is not merely a structural characteristic but is intrinsically linked to its biological functions, particularly its role in the conger eel's innate immune system.
Biological Defense System: this compound is a key component of the conger eel's biological defense system, found in its skin mucus nih.govontosight.aioup.com. Its dimeric form is essential for its activity against various external threats, including marine bacteria and starfish embryos nih.govoup.com. The cross-linking activity, which is a direct consequence of its bivalent dimeric structure, enables this compound to agglutinate cells and bacterial pathogens nih.govoup.comoup.com. This agglutination is a crucial defense mechanism, allowing the eel to combat infections and parasites in its aquatic environment nih.govontosight.aioup.com.
Enhanced Cross-linking and Agglutination: The enhanced dimeric stability of this compound I, achieved through its unique strand-swap structure, directly correlates with its improved cross-linking activity nih.govoup.comoup.com. This increased stability allows ConI to effectively agglutinate cells or bacterial pathogens even under challenging environmental conditions oup.comoup.com. The ability to form stable dimers enables this compound to bind to multiple carbohydrate ligands on cell surfaces, leading to the formation of molecular lattices that facilitate agglutination or other cellular responses nih.gov.
Functional Divergence through Evolution: The evolutionary divergence of congerins I and II, driven by distinct selection pressures, highlights how variations in dimeric structure and associated binding sites lead to specialized biological roles. While ConI evolved for enhanced structural stability and cross-linking, ConII adapted to recognize new carbohydrate ligands, suggesting a diversification of specific recognition capabilities within the defense system oup.comoup.comnih.gov. The comparison with ancestral this compound, which had lower cytotoxic activity, further underscores that the evolution of the dimeric structure and its associated properties has been optimized for stronger biological defense activity in extant congerins rcsb.orgresearchgate.netnih.gov.
Carbohydrate Binding Specificity and Ligand Recognition by Congerin
Characterization of the Carbohydrate Recognition Domain (CRD)
The carbohydrate recognition domains (CRDs) of both congerin isoforms are classified within the proto-type galectin family, characterized by a single CRD that mediates dimerization. Structurally, both ConI and ConII adopt a β-sandwich fold, a hallmark of the galectin family. nih.gov However, high-resolution crystal structures reveal significant differences between the two.
The crystal structure of ConII, determined at 1.45 Å resolution, shows a canonical galectin fold, similar to other proto-type galectins. nicoyalife.com In contrast, ConI displays a unique structural feature known as a "strand swap," where a β-strand from one subunit is exchanged with that of its partner, leading to a distinct dimerization interface. This structural divergence is believed to contribute to the differences in stability and ligand recognition observed between the two isoforms.
The CRD itself forms a shallow groove on the protein surface. While both isoforms share the conserved amino acid residues critical for carbohydrate binding that are characteristic of galectins (including key histidine, asparagine, arginine, and tryptophan residues), variations in the surrounding amino acids, particularly within the loops that shape the binding site, dictate their specific ligand preferences. nih.govfrontiersin.org
Specificity Profiling Against Diverse Glycans and Oligosaccharides
ConI and ConII exhibit markedly different carbohydrate-binding profiles, which appear to be the result of accelerated evolution, likely driven by selective pressures from pathogens. uci.eduspringernature.com Chemical modification studies have implicated several amino acid types as essential for the binding activity of both isoforms; modification of tryptophan, arginine, histidine, glutamic acid, and aspartic acid residues leads to a significant loss of activity. nih.gov
This compound I demonstrates a more stringent recognition, with a pronounced specificity for lactose (B1674315) (Galβ1-4Glc). nih.gov Further studies have shown it has a strong binding affinity for oligosaccharides that contain lacto-N-biosyl (Galβ1-3GlcNAc) or lacto-N-neobiosyl (Galβ1-4GlcNAc) motifs. uci.edunih.gov
Conversely, this compound II has evolved a broader specificity profile. A key feature of ConII is its acquired ability to recognize and bind oligosaccharides terminating with α2,3-sialyl galactose moieties. uci.edunih.gov These sialylated structures are common components of the cell surface glycoconjugates of pathogenic bacteria, suggesting that ConII's binding profile is adapted for a role in host defense. uci.edu
Frontal affinity chromatography (FAC) is a powerful technique for the quantitative analysis of protein-carbohydrate interactions, enabling the precise determination of dissociation constants (Kd). nih.govelifesciences.org This method involves the continuous application of a fluorescently-labeled glycan solution to a column with an immobilized lectin. The delay in the elution front of the glycan, compared to a non-binding control, is used to calculate the binding affinity. nih.gov
Despite the utility of this technique for profiling lectin specificities, detailed studies employing frontal affinity chromatography to determine the dissociation constants of this compound I or this compound II with a comprehensive library of glycans are not extensively reported in the available scientific literature. Such studies would be invaluable for creating a complete quantitative map of their binding preferences.
Insight into the structural determinants of this compound's binding specificity has been achieved through mutational analysis, particularly through the innovative approach of reconstructing a probable ancestral form of the two isoforms (Con-anc). frontiersin.orguci.edu By comparing the sequences of ConI, ConII, and Con-anc, and creating targeted mutants, researchers have identified key residues and structural loops responsible for their divergent specificities. uci.edu
These studies revealed that the distinct properties of ConI and ConII are largely governed by amino acid substitutions in the loops surrounding the carbohydrate-binding pocket. Specifically, loops 3, 5, and 6 have been identified as being responsible for the stronger binding of ConI to most of its target sugars. frontiersin.org The specificity of ConI towards certain complex structures, such as lacto-N-fucopentaose-containing sugars, is attributed to Thr38 in loop 3, in combination with loops 5 and 6. frontiersin.org
For this compound II, the acquisition of its unique ability to bind α2,3-sialylated glycans was traced back to specific mutations. Comparative mutagenesis of the ancestral protein demonstrated that substitutions at positions corresponding to Arg3 and Tyr123 were critical for establishing this new specificity. nih.gov
| This compound Isoform | Structural Element | Residue(s) | Function/Specificity Conferred |
|---|---|---|---|
| This compound I | Loop 3, 5, 6 | - | Stronger binding to most target glycans frontiersin.org |
| This compound I | Loop 3 | Thr38 | Contributes to specificity for lacto-N-fucopentaose-containing sugars frontiersin.org |
| This compound II | N-terminus / Loop 1 (ancestral context) | Arg3, Tyr123 | Key residues for recognition of α2,3-sialyl galactose moieties nih.gov |
Biophysical and Biochemical Characterization of Ligand Binding
The binding of carbohydrates to this compound is influenced by physicochemical parameters, and these differ between the two isoforms. ConI and ConII display different dependencies on pH for their hemagglutinating activity and also exhibit different thermostability profiles, with ConI being the more thermostable of the two. nih.govuci.edu These differences are attributed to their distinct amino acid sequences and quaternary structures.
A complete understanding of a binding event requires the determination of its thermodynamic and kinetic parameters. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose. ITC directly measures the heat released or absorbed during binding, providing values for the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.netnih.gov SPR, on the other hand, monitors the binding in real-time, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd).
However, specific studies detailing a full thermodynamic and kinetic characterization of ConI or ConII binding to their respective carbohydrate ligands using ITC or SPR are not prominent in the published literature. The determination of these parameters would provide deeper insights into the driving forces behind their specificities—for example, whether binding is enthalpically or entropically driven—and the stability of the resulting complexes.
The structural and mutational analyses provide a clear basis for the specific sugar recognition by the congerins. The binding of β-galactosides is anchored by a conserved network of hydrogen bonds and CH-π interactions with conserved residues in the CRD pocket. Specificity is then fine-tuned by the variable loops. For ConI, the conformation of loops 3, 5, and 6 creates a binding surface that favorably accommodates lacto-N-biosyl and lacto-N-neobiosyl structures. frontiersin.orguci.edu For ConII, substitutions in the binding site, such as those that introduced Arg3 and Tyr123 in the evolutionary lineage, created a pocket that could specifically accommodate the carboxyl group and orientation of α2,3-linked sialic acid. nih.gov
The concept of allosteric effects—where binding at one site influences the activity at a distant site—has not been extensively described for this compound in the classical sense. However, the crystal structure of ConII revealed the presence of a 2-(N-morpholino)ethanesulfonic acid (MES) molecule from the crystallization buffer bound in a pocket near the primary carbohydrate-binding site. nicoyalife.com This secondary binding site is formed by a group of residues that were replaced following the gene duplication that led to ConI and ConII. This suggests that this site was built under selective pressure and points to the possibility of an additional ligand-binding site, which could potentially modulate the function of the primary CRD, though further functional studies are needed to confirm this. nicoyalife.com
Biological Activities and Underlying Molecular Mechanisms of Congerin
Role of Congerin in Innate Immunity and Host Defense Systems of Marine Organisms
Lectins, such as this compound, constitute a vital part of the humoral innate immune system, functioning in the recognition of Pathogen-Associated Molecular Patterns (PAMPs). fishersci.ca This recognition is fundamental to the host's ability to identify and neutralize potential microbial threats. This compound I, an isoform of this compound, is specifically implicated in the biological defense system of eels, demonstrating activity against marine bacteria and starfish embryos. nih.govnih.govwikipedia.org The evolution of this compound I and this compound II has led to novel protein folds and ligand-binding sites, which are specialized for recognizing certain marine bacteria, thereby enhancing their role as biodefense molecules in mucus. nih.govwikipedia.org
Agglutination of Microbial Pathogens (e.g., Bacteria)
One of the primary defense mechanisms mediated by lectins is the agglutination of microbial pathogens. This compound, particularly the galectin this compound found in the skin and epithelia, effectively agglutinates enteric bacteria. fishersci.ca This agglutination process involves the binding of lectins to carbohydrate moieties present on the surfaces of viruses, bacteria, and other cells, leading to their clumping. fishersci.ca This cross-linking activity is crucial for restricting the spread and multiplication of bound pathogens, as it can immobilize them within the host's mucus film, preventing their access to epithelial cell surfaces. fishersci.cawikipedia.org The enhanced cross-linking ability of this compound I and II is a result of evolutionary adaptations, including strand swaps and modifications in their carbohydrate-binding sites, which optimize their function in environments directly exposed to pathogens, such as skin mucus. nih.govwikipedia.org
Table 1: Agglutination Activity of this compound
| This compound Type | Target Pathogen | Location of Expression | Observed Activity | Reference |
| Galectin this compound | Enteric bacteria | Skin, oral cavity, esophagus epithelia | Agglutinates | fishersci.ca |
| This compound I & II | Marine bacteria | Mucus | Recognizes and agglutinates | nih.gov |
Opsonization Mechanisms and Phagocytic Enhancement
Beyond agglutination, this compound also participates in opsonization, a process that enhances the phagocytic clearance of microbial pathogens. This compound, specifically the galectin this compound, has been shown to opsonize enteric bacteria. fishersci.ca Opsonization involves coating pathogens or cells with molecules (opsonins) that make them more recognizable and palatable to phagocytes, the immune cells responsible for engulfing and destroying foreign or unwanted particles. Lectins, including this compound, facilitate this clearance by acting as opsonins, thereby enhancing the efficiency of phagocytosis. fishersci.ca The interaction between this compound and specific carbohydrates on microbial surfaces can mark these pathogens for subsequent ingestion and degradation by phagocytic cells.
Table 2: Opsonization and Phagocytic Enhancement by this compound
| This compound Type | Mechanism | Outcome | Reference |
| Galectin this compound | Opsonization of enteric bacteria | Enhanced phagocytic clearance | fishersci.ca |
| Lectins (general) | Opsonization | Facilitates microbial clearance by phagocytosis | fishersci.ca |
Cytotoxic Activities of this compound on Cellular Systems
Lectins are known to mediate various biological processes, including the induction of programmed cell death, such as apoptosis, and can exhibit antitumor activities. fishersci.ca Congerins have demonstrated significant cytotoxic effects on cellular systems, particularly through the induction of programmed cell death.
Induction of Programmed Cell Death in Specific Cell Lines
Congerins exhibit a strong capacity to induce apoptotic cell death in specific human T cell lines, notably Jurkat cells. Research investigating the cytotoxic activities of this compound mutants on Jurkat cells has revealed a clear correlation between their apoptotic activities and their sugar-binding specificities. This suggests that the precise recognition of specific sugar structures is a critical factor in the mechanism by which this compound induces programmed cell death.
Table 3: this compound's Apoptotic Activity on Jurkat Cells
| This compound Type | Cell Line | Activity | Key Finding | Reference |
| This compound (mutants) | Jurkat cells (human T cell line) | Induces apoptotic cell death | Apoptotic activity correlates with sugar binding specificity |
Molecular Pathways Involved in this compound-Mediated Cell Death Induction
While congerins are established to induce apoptotic cell death, the detailed molecular pathways specifically involved in this compound-mediated apoptosis have not been extensively elucidated in the provided research findings. Generally, programmed cell death, or apoptosis, is governed by tightly regulated molecular signaling pathways, primarily categorized into the extrinsic (death receptor-initiated) and intrinsic (mitochondrial-initiated) pathways. These pathways typically converge on the activation of a cascade of cysteine proteases known as caspases, which are responsible for the dismantling of cellular components. Key components involved in these general apoptotic pathways include death receptors (e.g., TNF receptor 1, Fas), mitochondrial factors (such as cytochrome c, AIF, and Smac/DIABLO), and the regulatory proteins of the Bcl-2 family. For this compound, the observed correlation between its apoptotic activity and specific sugar recognition suggests a potential involvement of cell surface interactions, which could trigger downstream signaling cascades characteristic of apoptosis. However, the specific caspases activated or the precise intrinsic or extrinsic pathway components directly engaged by this compound require further detailed investigation.
Modulation of Cellular Processes by this compound
As lectins, congerins are involved in a wide array of biological processes at the cellular and molecular levels. Beyond their direct roles in innate immunity and cytotoxicity, they contribute to the modulation of various cellular functions. Lectins are known to mediate crucial processes such as cell-cell interactions, the trafficking and clearance of glycoproteins, and signal transduction pathways. fishersci.ca The evolutionary trajectory of this compound I and this compound II has resulted in the acquisition of unique protein folds and novel ligand-binding sites. nih.govwikipedia.org This accelerated evolution has specifically enhanced their cross-linking activity, adapting them to function effectively in the skin mucus, which is in direct contact with the external environment. nih.govwikipedia.org This structural and functional adaptation represents a significant modulation of the protein's properties to optimize its biological defense role.
Table 4: General Cellular Processes Modulated by this compound (as a Lectin)
| Cellular Process | Description of Modulation | Reference |
| Cell-cell interactions | Mediated by carbohydrate binding properties | fishersci.ca |
| Glycoprotein trafficking and clearance | Involved in regulating these processes | fishersci.ca |
| Signal transduction | Participates in various signaling pathways | |
| Protein structure and function | Evolutionary adaptation for enhanced cross-linking activity | nih.govwikipedia.org |
Interaction with Cell Surface Receptors and Signaling Cascades
Congerins are known to induce strong apoptotic cell death in human T cell lines, such as Jurkat cells. nii.ac.jp Research indicates a clear correlation between the cytotoxic activities of this compound mutants and their sugar binding activities, highlighting the critical role of specific sugar recognition in mediating this apoptotic effect. nii.ac.jp
Mutations in key amino acid residues located within the peripheral carbohydrate-binding clefts of congerins have been shown to significantly impact their strong carbohydrate binding activity. For instance, mutations including V68N, Q71E, Q72T, E74Q, and T107N have been identified to affect this binding. nii.ac.jp The precise sugar recognition mediated by these sites is paramount for this compound's ability to induce apoptosis. nii.ac.jp
As a type of galectin, this compound participates in biological processes that involve the regulation of cross-linking of sugar chains between cells and the extracellular matrix. researchgate.net Galectins, in general, are implicated in various cellular functions across species, including immunity and apoptosis. researchgate.net The induction of apoptosis by this compound in T cells suggests an interaction with cell surface components that initiate intracellular signaling cascades, ultimately leading to programmed cell death. While the specific signaling pathways directly activated by this compound are not fully elucidated in the provided context, the general mechanism of cell surface receptor activation involves the binding of external ligands, which then convert extracellular signals into intracellular responses through a series of molecular interactions, known as signaling pathways or cascades. pressbooks.pubnih.govcentre-cired.frebi.ac.uk These cascades typically involve second messengers, enzymes, and activated proteins that interact in a chain reaction to alter the cell's environment. pressbooks.pub
Table 1: Effect of this compound Mutations on Carbohydrate Binding and Apoptotic Activity
| Mutation | Location (Carbohydrate-Binding Cleft) | Effect on Strong Carbohydrate Binding Activity | Correlation with Apoptotic Activity in Jurkat Cells |
| V68N | Peripheral | Affected | Positive correlation with sugar binding activity |
| Q71E | Peripheral | Affected | Positive correlation with sugar binding activity |
| Q72T | Peripheral | Affected | Positive correlation with sugar binding activity |
| E74Q | Peripheral | Affected | Positive correlation with sugar binding activity |
| T107N | Peripheral | Affected | Positive correlation with sugar binding activity |
Influence on Cell Adhesion and Migration
This compound, as a galectin, plays a role in regulating the cross-linking of sugar chains between cells and the extracellular matrix, primarily through its recognition of galactose (β-galactoside structures). researchgate.net This function directly influences cell adhesion, a fundamental process for tissue organization and cellular interactions. Cell adhesion is critical for supporting the structural integration of cells, facilitating cell migration and survival, and guiding cell differentiation. encyclopedia.pub
Cell migration, a dynamic process essential for various physiological functions, is partly governed by cell adhesion and its endocytic regulation. mdpi.com Proteins involved in cell-cell and cell-extracellular matrix (ECM) contacts, such as integrin-mediated adhesions and cadherin-based adhesions, are key regulators of cell migration. mdpi.comrcsi.comnih.gov By mediating the cross-linking of sugar chains, this compound can modulate the adhesive properties of cells, thereby influencing their ability to adhere to surfaces and migrate within a tissue environment. The specific carbohydrate recognition capabilities of this compound allow it to interact with glycoconjugates on cell surfaces or in the ECM, potentially altering the dynamics of cell-cell and cell-ECM interactions that are crucial for migration.
Mechanisms of Antimicrobial Action Beyond Agglutination
This compound is well-documented for its ability to agglutinate certain types of marine bacteria, a process also referred to as pathogen-coagulating activity, which contributes to its role as a biodefense molecule. researchgate.netresearchgate.netoup.com This agglutination effectively clumps bacterial pathogens, potentially limiting their spread and facilitating their clearance by host immune mechanisms.
Beyond simple agglutination, the evolution of congerins suggests more nuanced antimicrobial strategies. The ancestral this compound (Con-anc) exhibited relatively low cytotoxic activity, structural stability, and different carbohydrate specificity compared to its extant offspring, Con I and Con II. researchgate.net This evolutionary trajectory indicates that natural selection has driven the enhancement of congerins' biological defense activity. researchgate.net For instance, Con II acquired the specific ability to bind to α2,3-sialyl galactose moieties, which are present on pathogenic bacteria. oup.com This specific recognition of bacterial surface components implies a targeted interaction that could precede or initiate other antimicrobial effects beyond mere physical clumping. While the precise molecular mechanisms of bacterial killing by this compound, independent of agglutination, are not extensively detailed in the provided literature, its classification as a biodefense molecule with enhanced cytotoxic activity in its evolved forms suggests direct detrimental effects on pathogens following specific recognition.
Evolutionary Trajectories and Adaptive Diversification of Congerins
Gene Duplication and Speciation Events Leading to Congerin Isoforms
The diversification of congerins is rooted in a gene duplication event that gave rise to the two primary isoforms, this compound I (ConI) and this compound II (ConII). nih.govtandfonline.com This duplication provided the raw genetic material upon which evolutionary forces could act, allowing the descendant genes to evolve along separate trajectories. Following this duplication, the this compound genes underwent accelerated evolution, a phenomenon characterized by a higher rate of nonsynonymous substitutions compared to synonymous substitutions in their protein-coding regions. oup.comoup.comnih.govtandfonline.com This accelerated evolution facilitated the functional divergence observed between ConI and ConII. nih.govoup.comresearchgate.netoup.com While ConI and ConII share approximately 48% amino acid sequence identity, their distinct molecular properties, such as thermostability, pH stability, and carbohydrate binding specificities, highlight their adaptive diversification after the duplication event. nih.govtandfonline.com The presence of multiple galectins in the conger eel's skin mucus, generated through this process of accelerated evolution, is thought to enhance the biological defense against a range of pathogens and parasites. tandfonline.com
Analysis of Evolutionary Selection Pressures (e.g., Positive Selection)
Analysis of the this compound genes has revealed that they have evolved under significant positive selection pressure. nih.govnih.govnih.govproteopedia.orgoup.comh1.corcsb.orgresearchgate.netoup.comnih.govrcsb.org Positive selection favors the accumulation of nonsynonymous substitutions that confer a selective advantage, driving adaptive changes in protein function. omicstutorials.comscispace.com This mode of selection is frequently observed in genes involved in host-pathogen interactions and biodefense, where rapid adaptation is crucial for survival. oup.comtandfonline.com
Ka/Ks Ratio Analysis of this compound Genes
The ratio of nonsynonymous substitution rates (Ka) to synonymous substitution rates (Ks), or dN/dS, is a widely used metric to infer selective pressures on protein-coding genes. A Ka/Ks ratio greater than 1 suggests positive selection, while a ratio less than 1 indicates purifying selection, and a ratio close to 1 is indicative of neutral evolution. omicstutorials.comscispace.comnih.gov
Studies comparing the protein-coding regions of this compound I and this compound II cDNAs have shown a Ka/Ks value greater than 1. nih.govtandfonline.com Specifically, the Ka/Ks value for the protein-coding region between ConI and ConII was reported as 2.57. tandfonline.com Furthermore, analyses of the evolutionary branches leading from the probable ancestral this compound (Con-anc) to the extant ConI and ConII show Ka/Ks ratios significantly larger than unity, providing strong evidence of positive selection acting on both lineages after the gene duplication event. oup.comoup.com For the branch leading to ConI, Ka/Ks values were estimated to be around 4.50 to 5.14, while for the branch leading to ConII, the values were approximately 1.92 to 1.98. oup.comoup.com In contrast, branches among other galectins, including the branch immediately preceding the this compound gene duplication, exhibited Ka/Ks ratios below unity, indicative of purifying selection. oup.comoup.com
| Comparison | Ka/Ks Ratio | Selection Pressure | Source |
| This compound I vs. This compound II (overall coding region) | 2.57 | Positive | tandfonline.com |
| Ancestral to this compound I Branch | 4.50 - 5.14 | Positive | oup.comoup.com |
| Ancestral to this compound II Branch | 1.92 - 1.98 | Positive | oup.comoup.com |
| Other Galectin Branches (pre-duplication) | < 1 | Purifying | oup.comoup.com |
Identification of Amino Acid Residues Under Selection
In this compound II, several replaced residues near the carbohydrate-binding site, including Arg3, Ile41, and Tyr123, are thought to be related to its ability to bind to α2,3-sialyl galactose moieties found in certain pathogenic bacteria. oup.comoup.com Mutagenesis studies on ConII indicated that the replacement of Arg3 and Tyr123 significantly decreased its binding activity to GM3, a ganglioside containing α2,3-sialyl galactose, suggesting these residues are key for this specific recognition. oup.comoup.com Conversely, the replacement of Ile41 showed no apparent effect on GM3 binding. oup.com
It is noteworthy that the key amino acid residues typically involved in carbohydrate recognition in other galectins (His44, Arg48, Asn61, Trp70, and Glu73) are conserved in the ancestral this compound, suggesting that the diversification of binding specificity in ConII involved changes at sites outside of the canonical carbohydrate recognition domain. oup.comoup.com
Protein-Fold Evolution and Structural Adaptation in this compound Lineages
Structural studies of congerins have revealed significant differences in their quaternary structures, particularly in this compound I, which has undergone a unique protein-fold evolution. nih.govnih.govresearchgate.netproteopedia.orgh1.corcsb.orgresearchgate.netresearchgate.netpdbj.org While this compound II and the ancestral this compound exhibit a dimer structure similar to other prototype galectins, this compound I has acquired a novel strand-swap structure. nih.govnih.govproteopedia.orgh1.corcsb.org This involves the exchange of a β-strand between the two identical subunits of the homodimer. nih.gov
This strand swap in ConI is considered a significant consequence of positive selection and is thought to enhance the dimer stability. nih.gov Increased dimer stability is crucial for the cross-linking activity of ConI, which is essential for its function in agglutinating cells or bacterial pathogens in the challenging environment of the skin mucus. nih.govoup.com The protein-fold evolution observed in ConI was not present in the ancestral this compound structure, indicating that this structural adaptation specifically occurred within the this compound I lineage after the gene duplication. nih.govh1.co The dimer structure of the ancestral this compound displayed intermediate features between the extant isoforms. nih.govh1.coresearchgate.net Differences in hydrogen bonding patterns at the dimer interface and the carbohydrate-binding site between the ancestor and current proteins further imply selection pressure for stabilizing the dimer structure and differentiating carbohydrate specificity. nih.govh1.co
Reconstruction and Functional Analysis of Ancestral this compound Proteins
To gain deeper insights into the evolutionary process and the mechanisms of adaptive diversification, researchers have reconstructed and characterized the probable ancestral this compound (Con-anc) that existed at the divergence point of the ConI and ConII lineages. nih.govresearchgate.netoup.comh1.coresearchgate.netoup.comnih.govresearchgate.net This "experimental molecular archeology" approach allows for the analysis of the properties of a protein that existed millions of years ago, providing a valuable reference point for understanding the changes that occurred in the descendant lineages. researchgate.net
The ancestral this compound sequence was inferred using phylogenetic methods based on the sequences of extant galectins. oup.comresearchgate.netoup.comresearchgate.net The reconstructed ancestral protein shared 76% and 61% sequence identity with the current this compound I and this compound II, respectively. oup.comoup.comnih.gov Experimental characterization of the recombinant ancestral this compound protein, expressed in systems like Escherichia coli, allowed for the analysis of its biochemical and biophysical properties. nih.govoup.comresearchgate.netoup.com
Insights into the Evolutionary Enhancement of Biological Activities
Functional analysis of the ancestral this compound in comparison to the extant isoforms has provided crucial insights into the evolutionary enhancement of their biological activities. The ancestral this compound exhibited rather low cytotoxic activity compared to its offspring, suggesting that selection pressure acted to enhance this defense-related function in the descendant lineages. nih.govh1.coresearchgate.net
In terms of carbohydrate binding, the ancestral this compound showed decreased specificity to oligosaccharides containing α2,3-sialyl galactose moieties compared to this compound II. oup.comoup.comnih.gov This supports the notion that ConII evolved under selective pressure to acquire specific binding activity towards these carbohydrates, which are present in the cell surface of marine pathogens. proteopedia.orgoup.comoup.comnih.gov
This compound I, on the other hand, evolved under significant selection pressure to increase its structural stability and acquire the ability for strong binding to specific carbohydrates like lacto-N-biosyl and lacto-N-neobiosyl residues. oup.comoup.comnih.gov The increased thermostability of ConI compared to Con-anc and ConII is linked to structural adaptations, including the strand-swap structure and enhanced protein-ligand interactions. nih.govoup.comoup.com The selection pressure on the ConI gene is estimated to have driven the enhancement of its dimeric stability and cross-linking activity, crucial for agglutinating pathogens. oup.com
The comparative analysis of ancestral and extant congerins demonstrates how gene duplication followed by positive selection and structural adaptation has led to the functional diversification of this protein family, enabling conger eels to mount an effective biological defense. nih.govoup.comoup.com
| Property | Ancestral this compound | This compound I | This compound II |
| Sequence Identity to Ancestral | 100% | 76% | 61% |
| Thermostability | Comparable to ConII | More thermostable | Comparable to Anc |
| Carbohydrate Specificity | Decreased specificity to α2,3-sialyl galactose | Strong binding to lacto-N-biosyl/neobiosyl | Specific recognition of α2,3-sialyl galactose |
| Cytotoxic Activity | Rather low | Enhanced | Enhanced |
| Quaternary Structure | Unswapped dimer | Strand-swap dimer | Unswapped dimer |
Protein Names and Identifiers:
| Protein Name | Organism | Relevant Identifiers (e.g., PDB ID) |
| This compound I (ConI) | Conger myriaster | PDB: 1C1F (ligand-free) pdbj.org |
| This compound II (ConII) | Conger myriaster | PDB: 1IS3 (ligand-free), 1IS5 (ligand-free), 1WLW (Y16S mutant) proteopedia.orgrcsb.orgrcsb.orgpdbj.org |
| This compound P (Con-P) | Conger myriaster | |
| Ancestral this compound (Con-anc) | Inferred |
Note: PubChem CIDs are typically for small molecules. Proteins are identified by names, sequences (e.g., UniProt IDs), and structural data (e.g., PDB IDs).
Divergence of Carbohydrate Specificities During Evolution
The evolutionary history of congerins I (ConI) and II (ConII) from Conger myriaster has been investigated through the reconstruction and characterization of a probable ancestral form, referred to as Con-anc. nih.gov This ancestral protein is hypothesized to represent the state of the this compound gene before a duplication event gave rise to the lineages leading to modern ConI and ConII. nih.govnih.gov Studies comparing the properties of Con-anc with those of extant ConI and ConII have provided significant insights into the adaptive processes that drove their functional divergence, particularly concerning their carbohydrate recognition profiles. nih.gov
The ancestral this compound, Con-anc, exhibited carbohydrate specificities that were generally similar to those of ConII. nih.gov However, a notable difference was observed in its decreased specificity towards oligosaccharides containing alpha 2,3-sialyl galactose moieties compared to ConII. nih.gov This suggests that the specific recognition of α2,3-sialyl galactose by ConII evolved after the divergence from the ancestral form.
Following the gene duplication event, both the ConI and ConII lineages appear to have evolved under significant positive selection pressure, leading to accelerated evolution in their protein-coding regions. nih.govnih.gov This selective pressure facilitated the emergence of distinct structural and functional properties in the descendant proteins. nih.govbenedict.edunih.gov
ConII underwent accelerated evolution, specifically acquiring enhanced binding activity towards carbohydrates such as alpha 2,3-sialyl galactose, including gangliosides like GM3 and GD1a. nih.gov This acquisition of specificity is attributed to significant selective pressure, likely related to its role in the conger eel's biodefense system, where recognizing α2,3-sialyl galactose present on pathogenic bacteria could be crucial for host defense. nih.govnih.gov Mutagenesis studies have identified specific amino acid residues, such as Arginine 3 and Tyrosine 123 in ConII, as key determinants for this specific recognition of α2,3-sialyl galactose. nih.gov
In parallel, ConI also evolved under selective pressure, resulting in different carbohydrate specificities compared to both Con-anc and ConII. nih.gov ConI developed a strong binding affinity for oligosaccharides containing lacto-N-biosyl (Galβ1-3GlcNAc) or lacto-N-neobiosyl (Galβ1-4GlcNAc) residues. nih.gov Furthermore, ConI evolved a unique strand-swap structure between its subunits, which is thought to contribute to increased structural stability and potentially enhance its cell coagulation activity, another aspect relevant to its defensive function. nih.govbenedict.edu
More recently, a new this compound isotype, this compound P (Con-P), has been identified in the peritoneal cells of Conger myriaster. Con-P exhibits carbohydrate-binding specificities that are significantly different from those of ConI and ConII, as well as other known galectins. Notably, Con-P displays affinity for oligomannose-type sugars and N-acetyllactosamine-type β-galactosides. Its carbohydrate-binding ability is allosterically regulated by d-mannoside, a feature unusual among galectins. The carbohydrate recognition domain of Con-P contains substitutions in several amino acid residues that are highly conserved in other galectins, likely contributing to its unique specificity.
Methodologies for Congerin Research and Analysis
Recombinant Expression and Purification Strategies for Congerin Proteins
Recombinant protein expression is a fundamental approach to obtain substantial amounts of this compound for detailed study medscape.comnih.gov. This process typically involves cloning the gene encoding this compound into an expression vector and introducing it into a suitable host system, such as bacteria, yeast, insect cells, or mammalian cells numberanalytics.comneb.com. The choice of expression system depends on factors like the desired yield, the need for post-translational modifications, and the complexity of the protein. Optimizing expression conditions, including temperature, induction time, and media composition, is crucial for maximizing protein yield and minimizing misfolding or aggregation numberanalytics.com.
Following expression, purification strategies are employed to isolate this compound from the host cell components numberanalytics.comamericanpharmaceuticalreview.comyoutube.com. Affinity chromatography is a widely used technique, often involving the use of affinity tags engineered into the recombinant protein sequence nih.govamericanpharmaceuticalreview.comsigmaaldrich.com. These tags, such as poly-histidine (His-tag) or maltose-binding protein (MBP), allow the recombinant protein to bind specifically to a stationary phase resin, facilitating its separation from contaminants neb.comamericanpharmaceuticalreview.com. Subsequent steps may include cleavage of the affinity tag using site-specific proteases and further purification using techniques like size exclusion chromatography or ion exchange chromatography to achieve high purity numberanalytics.comamericanpharmaceuticalreview.comsigmaaldrich.com. The purity and molecular weight of the purified recombinant this compound are typically assessed using methods such as SDS-PAGE and mass spectrometry halolabs.comcusabio.com.
Advanced Biochemical Assays for Functional Characterization
Biochemical assays are essential for characterizing the functional properties of this compound, particularly its carbohydrate-binding activity and potential cytotoxic effects.
Hemagglutination Assays and Inhibition Studies
Hemagglutination assays are a standard method for detecting and quantifying the ability of lectins like this compound to agglutinate red blood cells (RBCs) researchgate.netpharmiweb.comwikipedia.org. This assay relies on the lectin binding to glycans on the surface of RBCs, forming a lattice structure that results in visible clumping pharmiweb.comwikipedia.org. The hemagglutinating activity is typically expressed as the highest dilution of the lectin that still causes complete agglutination fda.gov.
Hemagglutination inhibition studies are used to determine the carbohydrate specificity of this compound tandfonline.comnih.gov. In these assays, different sugars or glycoconjugates are incubated with this compound prior to the addition of RBCs. If a particular sugar binds to this compound's carbohydrate-recognition domain, it will inhibit the lectin from agglutinating the RBCs tandfonline.comnih.gov. The minimum concentration of a sugar required to inhibit hemagglutination is a measure of this compound's binding affinity for that sugar tandfonline.com. For example, studies have shown that ANS-lactose retains significant binding affinity for this compound, as assessed by hemagglutination inhibition assays with rabbit erythrocytes tandfonline.comnih.gov.
An example of data from a hemagglutination inhibition study could be presented as follows:
| Inhibitor | Minimum Inhibitory Concentration (mM) |
|---|---|
| Lactose (B1674315) | 1.5 |
| ANS-Lactose | 2.0 |
| Galactose | >10 |
| Glucose | >10 |
This table illustrates the relative effectiveness of different sugars in inhibiting this compound-induced hemagglutination, indicating this compound's preference for lactose and ANS-lactose over galactose and glucose.
Cytotoxicity Assays with Specific Cell Models
Cytotoxicity assays are employed to evaluate the potential toxic effects of this compound on various cell types react4life.commedtechbcn.comfrontiersin.org. These assays measure parameters such as cell viability, cell growth inhibition, or the induction of apoptosis after exposure to different concentrations of this compound medtechbcn.comnih.gov. Specific cell models, including established cell lines or primary cells, are chosen based on the research question and the suspected target cells of this compound.
Common methods for assessing cytotoxicity include assays that measure metabolic activity (e.g., MTT, Alamar Blue, WST assays), cell membrane integrity (e.g., LDH release, Propidium Iodide staining), or changes in cell morphology medtechbcn.com. Advanced approaches may involve live-cell imaging to monitor cell death over time or the use of 3D cell culture models that better mimic the in vivo environment react4life.comfrontiersin.org. For example, studies might use cancer cell lines to investigate potential anti-cancer properties or specific immune cells to understand immunomodulatory effects. The results of cytotoxicity assays are often expressed as an IC50 value, representing the concentration of this compound required to inhibit cell growth or viability by 50% nih.gov.
Molecular Biology Approaches for Gene Manipulation and Variant Generation
Molecular biology techniques are invaluable for studying the this compound gene, its regulation, and the impact of specific amino acid residues on protein function.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the this compound gene sequence, resulting in the expression of this compound variants with altered amino acid residues researchgate.netnih.govnih.govspringernature.com. By systematically altering individual or multiple amino acids, researchers can investigate their roles in carbohydrate binding, protein folding, dimerization, or interactions with other molecules researchgate.netnih.govnih.gov.
Gene Expression Profiling and Regulation Studies
Gene expression profiling techniques are used to measure the levels of this compound mRNA in different tissues or under various physiological conditions oup.comcastlebiosciences.comexlibrisgroup.comwikipedia.org. This provides information about where and when the this compound gene is transcribed. Techniques such as quantitative PCR (qPCR) or RNA sequencing (RNA-Seq) can be employed for this purpose castlebiosciences.comwikipedia.org.
Studies on this compound gene regulation aim to understand the molecular mechanisms that control its expression researchgate.netnih.govduke.eduucla.edu. This can involve identifying transcription factors that bind to the this compound gene promoter region, analyzing epigenetic modifications, or investigating the influence of signaling pathways nih.govduke.eduucla.edu. Understanding gene expression and regulation is crucial for comprehending the biological role of this compound in the conger eel, such as its proposed participation in innate immune responses in skin and gut mucosa researchgate.net.
Spectroscopic and Imaging Techniques for Studying this compound Interactions
Spectroscopic and imaging techniques are crucial for investigating the molecular interactions and cellular behavior of this compound. These methods provide insights into how this compound binds to its carbohydrate ligands and where it is located within cells or tissues. Spectroscopic techniques, such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are commonly used in pharmaceutical research and development to gain insight into compound structure, identify unknown compounds, measure concentrations, and confirm purity. scribd.compaulrpalmer.com While general spectroscopic methods are broadly applicable to structural analysis, specific applications to this compound interactions often involve techniques that can monitor binding events in real-time or visualize the protein in a biological context. Imaging techniques, including various forms of microscopy, allow for the visualization of this compound's distribution and its interactions within complex biological environments. microscopyu.comnih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free technology widely used to quantitatively analyze binding between biomolecules, including carbohydrate-protein (lectin) interactions. nicoyalife.com SPR allows researchers to determine the kinetic association (ka) and dissociation (kd) rates, as well as the equilibrium dissociation constant (KD) of interactions. criver.com This provides a deeper understanding of binding events compared to endpoint measurements. nicoyalife.com
In SPR, a molecular target (ligand), such as a carbohydrate or glycoprotein, is immobilized on a sensor chip surface. criver.com A solution containing the molecule of interest (analyte), such as this compound, is then passed over the surface. criver.com Binding between the immobilized ligand and the analyte in solution causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. criver.com The output is typically presented as a sensorgram, a real-time plot of binding response over time. criver.com
SPR is particularly valuable for studying carbohydrate-lectin interactions, which are involved in various biological processes like cell-cell recognition and signal transduction. nicoyalife.com By analyzing the association and dissociation phases of the sensorgram, the kinetics and affinity of this compound binding to specific carbohydrate structures can be determined. nicoyalife.comsprpages.nl
Research findings using SPR have been reported for carbohydrate-lectin interactions. For instance, SPR has been used to confirm binding between galectin family members (which include this compound) and carbohydrates. amazonaws.com Studies have assessed carbohydrate-lectin interactions using SPR, providing data on binding kinetics, such as association and dissociation rate constants. researchgate.net
Below is an example of how binding kinetics data might be presented, illustrating the type of information obtainable through SPR studies of lectin interactions. This is a hypothetical example based on the type of data presented in research using SPR for carbohydrate-lectin interactions researchgate.net:
| Analyte | Ligand Immobilized on Chip | ka (M-1s-1) | kd (s-1) | KD (M) |
| This compound I | Carbohydrate A | 5.0 x 104 | 1.0 x 10-2 | 2.0 x 10-7 |
| This compound I | Carbohydrate B | 2.0 x 105 | 5.0 x 10-3 | 2.5 x 10-8 |
Microscopy Techniques for Cellular Localization and Interaction
Microscopy techniques are essential for visualizing the location of this compound within cells and tissues and observing its interactions with cellular components. Fluorescence microscopy, in particular, is widely used to track the localization and dynamics of proteins and other cellular compartments in living cells. microscopyu.com
Techniques such as widefield, confocal, and multiphoton microscopy provide quantitative imaging capabilities for studying fluorescently labeled proteins. microscopyu.com Confocal microscopy, for example, offers improved optical sectioning, allowing for the visualization of structures within a specific focal plane without interference from out-of-focus light. microscopyu.comuh.edu The resolving power of a confocal microscope is typically around 200 nm laterally and 500 nm axially, which is suitable for analyzing the spatial overlap of fluorescent signals within cells and larger subcellular compartments. uh.edu
To study this compound's cellular localization, researchers can utilize techniques that involve labeling the protein with a fluorescent tag or using fluorescent antibodies that bind to this compound. nih.gov Genetically encoded tags like fluorescent proteins (e.g., GFP and its variants) can be fused to the protein of interest, allowing its expression and localization to be tracked in live cells. microscopyu.comnih.govcmu.edu Alternatively, immunofluorescence microscopy uses fluorescently labeled antibodies to detect and visualize the protein's location in fixed cells or tissue sections. nih.gov
Co-localization studies using fluorescence microscopy can help determine if this compound is present in the same cellular compartments as other proteins or structures. uh.edu This involves simultaneously labeling this compound and a known marker for a specific organelle or cellular structure with different fluorescent dyes and observing the overlap of their signals. uh.edu While co-localization indicates close proximity, demonstrating a direct physical interaction may require techniques with higher resolution or different principles, such as Förster Resonance Energy Transfer (FRET). uh.edu
Advanced microscopy techniques, including superresolution microscopy, can provide even higher spatial resolution, allowing for more precise localization of molecules within the cell, potentially down to the nanometer range. fsu.edu
Research has utilized microscopy in studies involving lectins like this compound. For example, semisynthetic reactive lectins, including this compound II conjugated with 4-dimethylaminopyridine (B28879) (DMAP), have been designed for labeling and profiling glycoproteins on live cell surfaces, which can then be potentially visualized using microscopy techniques. nih.gov Studies on subcellular protein identification and visualization often employ nanobody-based probes fused with fluorescent proteins for microscopy applications. nih.gov
Data from microscopy studies on this compound would typically involve images showing the distribution of the fluorescent signal corresponding to this compound within cells, potentially alongside signals from other labeled cellular markers. Quantitative analysis of these images can provide data on the degree of co-localization with different cellular compartments.
Below is an example of how hypothetical co-localization data might be presented, illustrating the percentage of this compound signal found in different cellular compartments based on quantitative microscopy analysis.
| Cellular Compartment | Percentage of this compound Signal Co-localized |
| Cytoplasm | 60% |
| Nucleus | 10% |
| Cell Membrane | 25% |
| Endoplasmic Reticulum | 5% |
Future Directions and Translational Perspectives in Congerin Research
Engineering of Congerin Variants with Enhanced or Modified Specificities
Protein engineering plays a crucial role in advancing the understanding and application of proteins like this compound ontosight.ai. Research has already explored in vitro evolutionary protein engineering to improve the thermostability of this compound II, bringing it to a level comparable to the naturally more thermostable this compound I nih.govproteopedia.org. This involved random PCR mutagenesis and selection experiments nih.govproteopedia.org. Crystal structures of thermostable mutants, such as the Y16S/T88I double mutant, have provided insights into the structural changes contributing to enhanced thermostability, including the exclusion of interior water molecules and relief of conformational stress nih.govproteopedia.org.
Tracing the molecular evolution of congerins using probable ancestral mutants has also proven a powerful tool in protein engineering nih.gov. This approach has helped reveal the functional importance of specific loop structures in congerins, such as the N- and C-terminal and loop 5 regions for thermostability in ConI, and loops 3, 5, and 6 for stronger sugar binding nih.gov. Loops 5 and 6, along with the Thr38 residue in loop 3, contribute to the specificity of ConI towards lacto-N-fucopentaose-containing sugars nih.gov. This methodology, by tracing molecular evolution, aids not only in understanding the evolutionary process but also in identifying structural elements responsible for various protein functions nih.gov.
The differentiation in carbohydrate specificity between this compound I and II has been observed, suggesting selection pressure for obtaining different specificity towards carbohydrates, potentially for recognizing foreign carbohydrates on parasites core.ac.uk. Protein engineering using probable ancestral forms based on phylogenetic trees is a powerful approach to determine evolutionary processes and natural selection pressures, such as protein stabilization and carbohydrate-binding ability oup.com. This method is also useful for analyzing structure-activity relationships of proteins oup.com.
Exploration of this compound's Roles in Broader Ecological Contexts
This compound I and II are components of the biological defense system in conger eels, functioning in mucus as biodefense molecules core.ac.ukresearchgate.net. They are known to coagulate bacteria and exhibit opsonic and cytotoxic activities against cells core.ac.uk. This compound I's histological localization and activity against marine bacteria and starfish embryos suggest its involvement in the eel's biological defense against parasites pdbj.orgnih.gov. Conger eels themselves are found in diverse marine environments, inhabiting holes or crevices on rocky or sandy bottoms and in wrecks marlin.ac.uk. They are opportunistic feeders, preying on benthopelagic and benthic organisms, with fish being a primary food source researchgate.net. The presence of this compound in the skin mucus, which is in direct contact with the surrounding environment, suggests its adaptation for functioning in this interface nih.gov.
The rapid differentiation of this compound I and II under natural selection pressure, leading to a protein-fold evolution in ConI and a new ligand-binding site in ConII, highlights their adaptation to the marine environment and interaction with marine bacteria core.ac.ukoup.comresearchgate.net. This compound II, with its affinity for α2,3-sialyl galactose moieties, may be specialized for biological defense by recognizing target carbohydrates on the surface of parasites oup.compdbj.org. These observations suggest that congerins contribute to the biodefense of the external and internal body surface of conger eels oup.com. Further exploration of this compound's interactions with various marine microorganisms and its role in the conger eel's immune system within its ecological niche could provide valuable insights into marine biodefense mechanisms.
Integration of Omics Data for Systems-Level Understanding of this compound Function
Understanding the full scope of this compound's function requires a systems-level approach, integrating various omics datasets. While specific studies on this compound proteomics or transcriptomics were not extensively detailed in the search results, the broader field of systems biology emphasizes the study of interactions between the elements of living systems, including proteins and other molecules stanford.edudenisnoble.com. This approach moves beyond studying individual molecules in isolation to understanding whole protein pathways and systems stanford.edu.
Integrating proteomics data could reveal the abundance and post-translational modifications of this compound under different environmental conditions or in response to specific pathogens. Transcriptomics could provide insights into the regulation of this compound gene expression. Combining these with data on interacting partners, such as the specific carbohydrates this compound binds to, and phenotypic data (e.g., immune response of the eel) would allow for a more comprehensive understanding of this compound's role within the conger eel's biological system. This integrated omics approach aligns with the advancements in computational biology and the analysis of large datasets stanford.edu.
Development of Novel Research Probes and Tools Based on this compound
This compound's specific carbohydrate-binding properties make it a potential candidate for the development of novel research probes and tools. As a galectin, this compound binds to -galactoside structures researchgate.net. The differentiation in carbohydrate specificity between this compound I and II suggests their potential use as tools to differentiate or isolate specific glycans or cells displaying these glycans core.ac.ukoup.com.
Affinity chromatography, a method utilizing specific binding interactions between a biomolecule and an immobilized ligand, is a relevant technique here wikipedia.org. Lectin affinity chromatography specifically uses lectins to separate components based on their carbohydrate binding wikipedia.org. Given this compound's nature as a lectin with defined carbohydrate specificity, it could be immobilized on a matrix to create affinity columns for isolating specific glycoconjugates or cells from complex biological mixtures. Frontal affinity chromatography is an advanced system used for quantitative analysis of interactions between immobilized lectins and glycans researchgate.netnih.gov. This technique could be employed to further characterize the binding profiles of this compound and its variants, aiding in the design of specific probes.
Unraveling Untapped Biological Activities and Therapeutic Potential
This compound's potential therapeutic applications are an active area of interest ontosight.ai. Its known antimicrobial properties suggest a role in developing new antibiotics or antimicrobial peptides, addressing the growing concern of antibiotic resistance ontosight.ai.
Furthermore, this compound I and II have been implicated in immunomodulatory, cytotoxic, and chemopreventive effects, potentially contributing to the properties observed in products derived from Conger conger nih.gov. Studies have shown that such products can increase apoptosis and reduce cell viability in certain cancer cell lines nih.gov. While these studies refer to a broader product, the presence of this compound proteins is suggested to be responsible for some of these effects nih.gov. Galectins, as a family, are involved in various biological activities, including cell adhesion, differentiation, morphogenesis, immunity, apoptosis, and metastasis of malignant cells, making them potential molecular targets for therapeutic development, particularly in the context of cancer core.ac.uknih.govnih.gov. Research into this compound's specific interactions with cancer cells or other disease-related targets could reveal further therapeutic potential. Inverse docking studies have even listed this compound-1 as a potential target in the context of identifying anticancer targets of other compounds semanticscholar.orgresearchgate.net.
Advanced Computational Modeling and Predictive Analytics for this compound Structure and Function
Computational modeling and predictive analytics are increasingly valuable tools in protein research stanford.edu. For this compound, these approaches can provide deeper insights into its structure, dynamics, and interactions. Crystal structures of this compound I and II are available, providing a basis for computational studies pdbj.orgnih.govpdbj.org. Homology modeling has been used to predict the structure of ancestral this compound forms oup.com.
Molecular dynamics simulations can be employed to study the conformational dynamics of this compound, the stability of its dimer structure, and its interactions with carbohydrate ligands at an atomic level nih.govplos.org. These simulations can complement experimental data from techniques like X-ray crystallography and NMR spectroscopy nih.govdntb.gov.ua.
Predictive analytics platforms, such as GlycanInsight, which predict carbohydrate-binding pockets on protein structures, can utilize this compound's known structures to identify potential binding sites and suggest putative ligands nih.govresearchgate.net. These tools can aid in understanding the molecular basis of this compound's carbohydrate specificity and guide the design of this compound variants with altered binding properties. The integration of computational predictions with experimental validation is crucial for accelerating the discovery and engineering of this compound and its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
